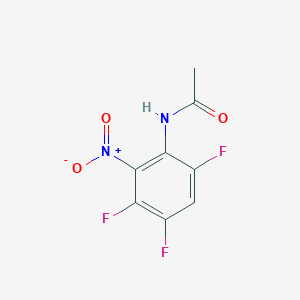

n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

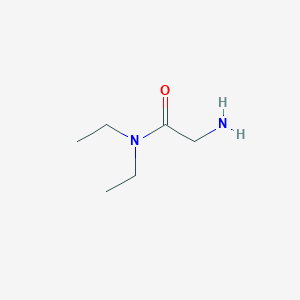

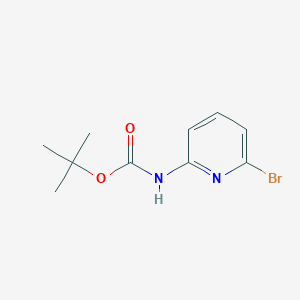

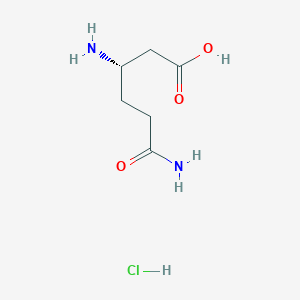

“N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H5F3N2O3 . It is also known by other names such as “2-ACETAMIDO-1-NITRO-3,5,6-TRIFLUOROBENZENE” and "NSC37843" . The molecular weight of this compound is 234.13 g/mol .

Molecular Structure Analysis

The molecular structure of “n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide” consists of a nitrophenyl group attached to an acetamide group . The compound has a complex structure with multiple functional groups, including a nitro group (-NO2), an acetamide group (-CONH2), and three fluorine atoms attached to the phenyl ring .

Physical And Chemical Properties Analysis

The compound “n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide” has several computed properties. It has a molecular weight of 234.13 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are both 234.02522651 g/mol . The Topological Polar Surface Area is 74.9 Ų .

Applications De Recherche Scientifique

Non-linear Optical Material

N-(3-nitrophenyl)acetamide, a compound related to N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide, has been identified as an organic non-linear optical material. It crystallizes in the monoclinic system in a chiral space group, indicating its potential in non-linear optical applications due to its unique crystalline structure and properties (Mahalakshmi, Upadhyaya, & Row, 2002).

Solvatochromism and Hydrogen Bond Effects

The solvatochromic behavior of N-(4-Methyl-2-nitrophenyl)acetamide, which forms complexes stabilized by bifurcate hydrogen bonds in protophilic solvents, has been studied. The equilibrium position of these complexes is influenced by temperature, phase state, and the solvent's protophilic properties, showcasing the compound's responsiveness to environmental changes and its potential application in chemical sensing and molecular interactions studies (Krivoruchka et al., 2004).

Regeneration of Acetamido Group

Research on the efficient regeneration of the 5-acetamido group from O-nethyl acetimidate under acidic conditions has shown high yields, suggesting applications in synthetic chemistry and the modification of biomolecules for research purposes (Orlova, Zinin, & Kononov, 2009).

Structural and Molecular Interactions

Studies on various acetamide derivatives, including those with nitro and chloro substituents, provide insights into the molecular conformations and intermolecular hydrogen bonding interactions. These findings are relevant for understanding the structural basis of molecular interactions in biological systems and materials science (Gowda et al., 2007).

Hydrogen Bond Properties in Peptides

Computational studies on the hydrogen bond properties of the peptide group in acetamide derivatives have revealed variations in hydrogen bond contributions in different structures. This research aids in understanding peptide interactions and stability, with implications for protein chemistry and drug design (Mirzaei, Samadi, & Hadipour, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

N-(3,4,6-trifluoro-2-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c1-3(14)12-7-5(10)2-4(9)6(11)8(7)13(15)16/h2H,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJSFXVPIMWHPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1F)F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284590 |

Source

|

| Record name | N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide | |

CAS RN |

388-11-4 |

Source

|

| Record name | 388-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)

![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)

![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)